(R)-Ketoprofen

Catalog No.
S1529822
CAS No.
56105-81-8
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Ketoprofen

CAS Number

56105-81-8

Product Name

(R)-Ketoprofen

IUPAC Name

(2R)-2-(3-benzoylphenyl)propanoic acid

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m1/s1

InChI Key

DKYWVDODHFEZIM-LLVKDONJSA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

Synonyms

(αR)-3-Benzoyl-α-methylbenzeneacetic Acid; (-)-2-(3-Benzoylphenyl)propionic Acid; (-)-3-Benzoyl-α-methylbenzeneacetic Acid; (-)-Ketoprofen; (2R)-2-(3-Benzoylphenyl)propionic Acid; (R)-2-(3-Benzoylphenyl)propionic Acid; (R)-3-Benzoyl-α-methylphenylace

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

(R)-Ketoprofen is an enantiomer of ketoprofen, a member of the propionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is primarily recognized for its analgesic, anti-inflammatory, and antipyretic properties. The compound's chemical structure is characterized by a 3-benzoylphenyl group attached to a propionic acid backbone, specifically denoted as 2-(3-benzoyl)propionic acid. The molecular formula of (R)-ketoprofen is C₁₆H₁₄O₃, with a molar mass of approximately 254.285 g/mol .

(R)-Ketoprofen acts by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins, inflammatory mediators []. Prostaglandins contribute to pain, fever, and inflammation. By blocking COX, (R)-Ketoprofen reduces prostaglandin synthesis, thereby alleviating these symptoms. However, the specific mechanism of how (R)-Ketoprofen interacts with COX at the molecular level is still under investigation.

(R)-Ketoprofen exhibits similar safety concerns as the racemic drug ketoprofen. Potential side effects include gastrointestinal upset, kidney problems, and cardiovascular risks.

  • Toxicity: The oral LD50 (median lethal dose) in rats for (R)-Ketoprofen is reported to be 560 mg/kg. However, this data should only be handled by professionals and does not constitute a safe dosage for humans.
  • Flammability: (R)-Ketoprofen is likely combustible, similar to other organic compounds.
  • Reactivity: (R)-Ketoprofen may react with strong oxidizing agents or strong bases.

Analgesic and Anti-inflammatory Effects

Studies have demonstrated that (R)-Ketoprofen is the more potent enantiomer in terms of analgesic (pain-relieving) effects compared to the S-isomer []. This suggests that (R)-Ketoprofen may be responsible for the majority of the pain-relieving properties of the racemic mixture. Additionally, research suggests that (R)-Ketoprofen exhibits anti-inflammatory activity while having a lower impact on cytokine production compared to the S-isomer []. Cytokines are signaling molecules involved in the inflammatory response, and excessive production can worsen inflammation. This finding indicates that (R)-Ketoprofen might offer a more targeted approach to reducing inflammation with potentially fewer side effects.

Potential Therapeutic Applications

Due to its analgesic and anti-inflammatory properties, (R)-Ketoprofen is being explored for various therapeutic applications beyond pain management. Research suggests its potential for:

  • Management of Osteoarthritis

    Studies have investigated the use of (R)-Ketoprofen for treating osteoarthritis, a degenerative joint disease. These studies have shown promising results in reducing pain and improving joint function [].

  • Treatment of Neuropathic Pain

    (R)-Ketoprofen is being explored for the treatment of neuropathic pain, which arises from damage to the nerves. Early research suggests that it may be effective in managing this type of pain [].

. Notable methods include:

  • Transition-Metal Catalyzed Reactions:
    • Starting from 3-bromobenzophenone, a Pd-catalyzed Heck coupling reaction yields 3-vinylbenzophenone. Subsequent carbonylation leads to isopropyl alpha-(3-benzoylphenyl)propionate, which is hydrolyzed to obtain ketoprofen .
  • Enzymatic Methods:
    • Enzymatic synthesis using immobilized lipases has been explored as a greener alternative for producing both enantiomers under mild conditions .
  • Chiral Auxiliary Methods:
    • Utilizing chiral auxiliaries for asymmetric synthesis has been reported to achieve higher enantiomeric purity of (R)-ketoprofen .

(R)-Ketoprofen exhibits lower biological activity compared to its (S)-counterpart but still contributes to anti-inflammatory effects. Its analgesic properties are primarily attributed to its ability to inhibit cyclooxygenase enzymes, which decreases prostaglandin levels involved in pain signaling. The compound has been studied for its interactions with various biological molecules, including amino acids like tryptophan, where it can form radical intermediates that may influence lipid peroxidation processes .

(R)-Ketoprofen is primarily used in clinical settings for its anti-inflammatory and analgesic properties. It is administered in various forms including oral tablets, topical gels, and injectable solutions. The drug is indicated for conditions such as:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Acute pain management
  • Dysmenorrhea

Due to its effectiveness in managing pain and inflammation, (R)-ketoprofen remains an important therapeutic agent in pain relief protocols .

Research on interaction studies involving (R)-ketoprofen has revealed interesting insights into its behavior in biological systems:

  • Interaction with Amino Acids: Studies show that (R)-ketoprofen interacts stereoselectively with tryptophan enantiomers, affecting lipid membrane stability and potentially leading to phototoxicity under UV exposure .
  • Protein Binding: The compound exhibits high protein binding affinity (~99%), influencing its pharmacokinetics and efficacy in therapeutic applications .

Several compounds share structural similarities or pharmacological profiles with (R)-ketoprofen. Here are some notable examples:

Compound NameStructure TypeUnique Features
IbuprofenPropionic acid derivativeMore potent analgesic effects; widely used NSAID
NaproxenPropionic acid derivativeLonger half-life; often preferred for chronic pain management
DiclofenacPhenylacetic acid derivativeMore selective COX-2 inhibitor; used for acute pain
FlurbiprofenPropionic acid derivativeNotable for its high potency; used topically

Uniqueness of (R)-Ketoprofen: While structurally related to other propionic acid derivatives, (R)-ketoprofen's unique chiral inversion and specific interactions with biological molecules set it apart in terms of both efficacy and safety profiles.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

254.094294304 g/mol

Monoisotopic Mass

254.094294304 g/mol

Heavy Atom Count

19

UNII

S03709D0TH

Other CAS

56105-81-8

Wikipedia

(R)-ketoprofen

Dates

Modify: 2023-08-15

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